![molecular formula C31H52N2O B1264435 halichonadin E](/img/structure/B1264435.png)
halichonadin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
halichonadin E is a natural product found in Halichondria with data available.
Scientific Research Applications
Discovery and Structural Analysis
Halichonadin E, a dimeric sesquiterpenoid, was identified in the marine sponge Halichondria sp. This compound is unique for being the first hetero-dimeric sesquiterpenoid with eudesmane and aromadendrane skeletons linked through a urea fragment. The structure and relative configuration of halichonadin E were determined using spectroscopic data, highlighting its novel chemical composition (Kozawa et al., 2008).
Sesquiterpenoids in Marine Sponges
Further research into marine sponges has led to the discovery of additional dimeric sesquiterpenoids, such as halichonadins K and L. These compounds, structurally similar to halichonadin E, are homodimers of eudesmane sesquiterpene linked through a piperidine ring via amide bonds. This research contributes to the understanding of the chemical diversity and potential applications of sesquiterpenoids found in marine sponges (Tanaka et al., 2012).
Biomimetic Synthesis and Biosynthesis Hypotheses
The complexity of halichonadin E's structure has inspired biomimetic synthesis research. For instance, a proposed biosynthesis pathway for halichonadin H, a related compound, involves Passerini reactions of eudesmane-type terpene isocyanides. This research offers insights into the hypothetical biosynthesis of similar marine natural products and demonstrates a method to synthesize structurally related compounds (Ichikawa et al., 2019).
Structural Elucidation and Synthetic Strategies
Studies on halichonadins G–J from Halichondria sp. have expanded the knowledge on sesquiterpenoids' structures and synthetic strategies. These research efforts contribute to a broader understanding of the chemical diversity of sesquiterpenoids in marine sponges and their potential applications in various fields (Suto et al., 2011).
properties
Product Name |
halichonadin E |
---|---|
Molecular Formula |
C31H52N2O |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
1-[(1aR,4R,4aR,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-yl]-3-[(1S,2S,4aR,8aS)-4a-methyl-8-methylidene-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl]urea |
InChI |
InChI=1S/C31H52N2O/c1-18(2)21-13-16-30(7)15-9-10-20(4)25(30)27(21)32-28(34)33-31(8)17-14-23-26(29(23,5)6)24-19(3)11-12-22(24)31/h18-19,21-27H,4,9-17H2,1-3,5-8H3,(H2,32,33,34)/t19-,21+,22-,23-,24-,25-,26-,27+,30-,31-/m1/s1 |
InChI Key |
GWNAWKXPMUQBAV-BJJXRJFNSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@@]2(C)NC(=O)N[C@H]4[C@@H](CC[C@@]5([C@@H]4C(=C)CCC5)C)C(C)C |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CCC2(C)NC(=O)NC4C(CCC5(C4C(=C)CCC5)C)C(C)C |
synonyms |
halichonadin E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.